molecular formula C22H16BrN3OS2 B2645521 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392303-06-9

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2645521
CAS RN: 392303-06-9
M. Wt: 482.41
InChI Key: BSZLAKARPCFNPW-UHFFFAOYSA-N
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Description

“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains several functional groups, including a thiadiazole ring, a biphenyl group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement, bond lengths and angles, and molecular weight.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromine atoms might be susceptible to nucleophilic substitution reactions, while the carboxamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Photodynamic Therapy for Cancer

One area of application for derivatives similar to the specified compound is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine derivative substituted with new benzenesulfonamide groups containing Schiff base, showing potential as Type II photosensitizers for the treatment of cancer in PDT due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another research direction involves the antimicrobial activities of related compounds. Kaneria et al. (2016) described the synthesis and characterization of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and their screening against various strains of bacteria and fungi, highlighting the potential use of these compounds as antimicrobial agents (Kaneria et al., 2016).

Inhibition of Plasmodium falciparum Enoyl-ACP Reductase

Compounds with a similar structural framework have been explored for their potential as inhibitors of Plasmodium falciparum enoyl-ACP reductase, an enzyme critical for the fatty acid synthesis pathway in the malaria-causing parasite. Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives showing potent inhibition of Plasmodium enoyl-acyl carrier protein (ACP) reductase, suggesting their promise for the development of potent antimalarials (Banerjee et al., 2011).

Carbonic Anhydrase Inhibition

Büyükkıdan et al. (2013) synthesized novel metal complexes of a derivative containing the thiadiazole moiety which showed strong inhibitory properties against human carbonic anhydrase isoenzymes. These findings indicate the potential of these complexes as very powerful inhibitors, highlighting another scientific application of such compounds (Büyükkıdan et al., 2013).

Diuretic Activity

Yar and Ansari (2009) explored the diuretic activity of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, identifying compounds that exhibited promising diuretic effects in vivo. This suggests potential applications in conditions requiring diuresis (Yar & Ansari, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These factors are typically assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3OS2/c23-19-12-6-15(7-13-19)14-28-22-26-25-21(29-22)24-20(27)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZLAKARPCFNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

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